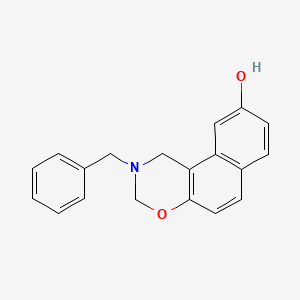
Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate is a chemical compound with the molecular formula C21H14K2O6S2. It is known for its unique structure, which consists of two naphthalene rings connected by a methylene bridge and sulphonate groups. This compound is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate typically involves the reaction of naphthalene-2-sulphonic acid with formaldehyde in the presence of a base such as potassium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphone derivatives.
Reduction: Reduction reactions can convert the sulphonate groups to sulphonamide groups.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulphone derivatives.
Reduction: Sulphonamide derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of specialty chemicals, surfactants, and as a dispersing agent in various industrial processes.
Mécanisme D'action
The mechanism of action of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate involves its interaction with molecular targets through its sulphonate groups. These groups can form ionic bonds with positively charged sites on proteins or other biomolecules, affecting their function and activity. The methylene bridge provides structural stability, allowing the compound to maintain its integrity under various conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipotassium 3,3’-methylenedinaphthalene-2-sulfonate
- Sodium 3,3’-methylenebisnaphthalene-2-sulphonate
- Calcium 3,3’-methylenebisnaphthalene-2-sulphonate
Uniqueness
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate is unique due to its specific combination of potassium ions and the methylene bridge connecting the naphthalene rings. This structure imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specialized applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
71720-60-0 |
|---|---|
Formule moléculaire |
C21H14K2O6S2 |
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
dipotassium;3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2K/c22-28(23,24)20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)29(25,26)27;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Clé InChI |
DMAKIGMBSNIBDJ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)CC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B12814227.png)


![N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B12814260.png)
![3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12814265.png)




![tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate hydrate](/img/structure/B12814302.png)




